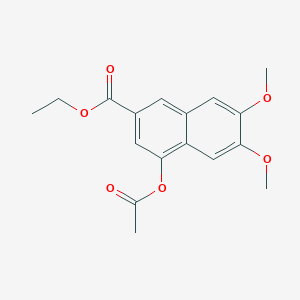

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

Description

Properties

Molecular Formula |

C17H18O6 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

ethyl 4-acetyloxy-6,7-dimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H18O6/c1-5-22-17(19)12-6-11-7-15(20-3)16(21-4)9-13(11)14(8-12)23-10(2)18/h6-9H,5H2,1-4H3 |

InChI Key |

MZFABXIDAHHUDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(C(=CC2=C1)OC)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy and methoxy groups are introduced through acetylation and methylation reactions, respectively. The reaction conditions often include:

Esterification: 2-naphthalenecarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Methylation: The methoxy groups are introduced by reacting the intermediate compound with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester is used in various scientific research fields, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Binding: The compound can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ethyl 4-(acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylate

- CAS Registry Number : 25932-96-1

- Molecular Formula : C₁₇H₁₈O₆

- Molecular Weight : 318.32 g/mol

- Physical State : Powder (based on analogous compounds) .

- Key Structural Features : A naphthalene ring substituted with an acetyloxy group at position 4, methoxy groups at positions 6 and 7, and an ethyl ester moiety at position 2.

Applications : Likely used as an intermediate in organic synthesis or pharmacological research, given the use of similar esters as reference standards, synthetic precursors, or intermediates .

Structural Analogues: Positional Isomers and Substituted Esters

The compound’s structural uniqueness lies in the positions of its acetyloxy and methoxy substituents. Key analogues include:

Key Observations :

- Positional Isomerism : The 4,6,7-substitution pattern in the target compound vs. 4,5,7 in its isomer () may influence biological activity due to altered binding interactions.

- Ester Group Variations : Methyl, ethyl, and tert-butyl esters exhibit distinct hydrolytic stability and lipophilicity (logP), impacting pharmacokinetics .

Functional Analogues: Cyclohexene and Isotetronic Acid Derivatives

Compounds with similar functional groups (e.g., esters, acetyloxy) but divergent core structures:

Key Observations :

- Core Structure : The naphthalene core in the target compound provides planar rigidity compared to the flexible cyclohexene or lactone rings in analogues, affecting π-π stacking interactions in biological systems.

- Synthesis Complexity : Cyclohexene derivatives () require multi-step condensation, while isotetronic acids () involve tandem aldol/lactonization, reflecting divergent synthetic challenges.

Physicochemical and Pharmacological Comparison

Key Insights :

- Lipophilicity : The target compound’s logP (~2.5) suggests moderate membrane permeability, comparable to its isomer but lower than isotetronic acids with bulkier substituents (e.g., 9g: logP ~3.2).

- Bioactivity Potential: Isotetronic acids () demonstrate measurable bioactivity, whereas naphthalenecarboxylate esters may require functionalization (e.g., introduction of pharmacophores) for similar effects.

Biological Activity

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by multiple functional groups, suggests possible interactions with various biological targets. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is with a molar mass of approximately 302.32 g/mol. The compound features an ethyl ester group, an acetyloxy group, and two methoxy groups, contributing to its reactivity and interaction potential within biological systems.

Antimicrobial Properties

Preliminary studies indicate that 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 15 |

The biological activity of 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function in pathogens and cancer cells.

- Receptor Modulation : It may act on various receptors, modulating signaling pathways that control cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Antimicrobial Activity :

- A research team tested the compound against clinical isolates of bacteria and fungi. Results indicated significant antimicrobial activity comparable to standard antibiotics.

- Evaluation in Cancer Models :

- In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.